4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide
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Overview
Description
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide: is a synthetic organic compound with a complex structure. Let’s break it down:
- The core structure consists of a pyrazole ring (1H-pyrazol-1-yl) that bears a chloro and a methyl group at positions 4 and 5, respectively.
- The naphthalen-1-yl group is attached to the pyrazole ring via a butanamide linker.
Preparation Methods
Synthetic Routes:
Pyrazole Synthesis:
Naphthalen-1-ylbutanamide Synthesis:
Industrial Production:
- Industrial-scale synthesis typically involves optimized reaction conditions and purification steps.
- Solvents like dichloromethane or DMF are commonly used.
- Precise details depend on the manufacturer and proprietary methods.
Chemical Reactions Analysis
Oxidation: The pyrazole ring can undergo oxidation (e.g., with chromic acid) to form a pyrazole-1-oxide.
Reduction: Reduction of the nitro group to an amino group is crucial for synthesis.
Substitution: The chloro group can be substituted (e.g., with amines or alkoxides).
Common Reagents: SnCl₂, SOCl₂, chromic acid, reducing agents.
Major Products: The final compound itself, along with intermediates.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).
Medicine: Possible applications in drug discovery.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
Targets: The compound likely interacts with specific enzymes or receptors.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole and naphthalene moieties sets it apart.
Similar Compounds: None with precisely the same structure, but related pyrazole derivatives exist.
Remember, this compound’s full name is quite a mouthful, so researchers often use abbreviations or simplified names for convenience
Properties
Molecular Formula |
C18H17ClN4O3 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C18H17ClN4O3/c1-12-17(19)18(23(25)26)21-22(12)11-5-10-16(24)20-15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9H,5,10-11H2,1H3,(H,20,24) |
InChI Key |
OOHDBKCURUFIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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